N,N'-Dimethyl(tert-butoxy)carbohydrazide
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Overview
Description
N,N’-Dimethyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4. It is known for its use in various synthetic organic chemistry applications. The compound is characterized by the presence of tert-butoxy and dimethyl groups attached to a carbohydrazide backbone, making it a versatile reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The tert-butyl carbazate acts as a protecting group for the amino functionality, which is later deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of N,N’-Dimethyl(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, reducing the reaction time and improving yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted carbohydrazides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dimethyl(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection and deprotection of amino groups.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of novel drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-Dimethyl(tert-butoxy)carbohydrazide involves its ability to act as a protecting group for amino functionalities. The tert-butoxy group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the amino group is released, allowing for further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- 1,1-Di-tert-butoxytrimethylamine
- Di-tert-butyl peroxide
Uniqueness
N,N’-Dimethyl(tert-butoxy)carbohydrazide is unique due to its dual functionality, combining both tert-butoxy and dimethyl groups. This dual functionality enhances its versatility in chemical synthesis, making it a valuable reagent for a wide range of applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(methylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9(5)8-4/h8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHIFEWYPZUQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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